tert-Butyl 4-(2-hydroxyethyl)-4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(2-hydroxyethyl)-4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-hydroxyethyl)-4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of Hydroxyethyl and Hydroxypropan-2-yl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
tert-Butyl Protection: The carboxylate group is protected using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, distillation, or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Investigated for potential therapeutic applications, such as in the treatment of neurological disorders.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-hydroxyethyl)-4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxy groups may form hydrogen bonds with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: Lacks the hydroxypropan-2-yl group.
tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate: Lacks the hydroxyethyl group.
Uniqueness
The presence of both hydroxyethyl and hydroxypropan-2-yl groups in tert-Butyl 4-(2-hydroxyethyl)-4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate provides unique chemical properties, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
374794-97-5 |
---|---|
Molecular Formula |
C15H29NO4 |
Molecular Weight |
287.39 g/mol |
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)-4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H29NO4/c1-13(2,3)20-12(18)16-9-6-15(7-10-16,8-11-17)14(4,5)19/h17,19H,6-11H2,1-5H3 |
InChI Key |
MMYKMZKZFCIYOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCO)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.